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Abstract
Fenothiocarb (CAS No: 62850-32-2) is a thiocarbamate acaricide primarily used to control the

egg and juvenile stages of various spider mite species.[1][2] Its efficacy and environmental fate

are intrinsically linked to its physicochemical properties. This technical guide provides a

comprehensive overview of the known physicochemical characteristics of fenothiocarb
crystals, details the standard experimental protocols for their determination, and presents a

logical workflow for this characterization.

Chemical Identity
IUPAC Name: S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[3]

Molecular Formula: C₁₃H₁₉NO₂S[4]

Molecular Weight: 253.36 g/mol [4]

Appearance: The pure product is a white crystal.
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The key physicochemical parameters of fenothiocarb are summarized in the table below.

These values are critical for understanding its behavior in various matrices, from formulation to

environmental distribution.

Property Value Conditions Reference

Melting Point 40.5 °C (40-41 °C)

Boiling Point 371.7 °C at 760 mmHg

155 °C at 2.67 Pa

Density 1.097 g/cm³

Vapor Pressure 0.166 x 10⁻³ Pa at 20 °C

1.6 x 10⁻⁵ Pa at 23 °C

Water Solubility 30 mg/L at 20 °C

Solubility in Organic

Solvents
Soluble

In acetone, methanol,

ethanol,

cyclohexanone, and

xylene

Octanol-Water

Partition Coefficient

(log P)

3.260 - 3.3 Predicted/Calculated

Crystal Structure
While fenothiocarb is known to exist as a white crystalline solid, specific crystallographic data,

such as space group, unit cell dimensions, and detailed molecular packing information, are not

readily available in the reviewed public domain literature. Characterization of the crystal

structure would require techniques like single-crystal X-ray diffraction.

Stability
Fenothiocarb exhibits the following stability characteristics:

Thermal and Acid Stability: It is stable to heat and acidic conditions.
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Light and Alkali Stability: It is slightly unstable when exposed to light and alkaline conditions.

Hydrolysis: The compound is stable to hydrolysis for 5 days at 40°C across a pH range of 5

to 9.

Photodegradation: Fenothiocarb decomposes slowly in sunlight. On a silica gel TLC plate

exposed to sunlight, the half-life (DT₅₀) was approximately 45 hours. The primary

photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.

Experimental Protocols
The determination of the physicochemical properties listed above follows standardized

laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination
Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for accurate

melting point determination.

Sample Preparation: A small quantity (1-5 mg) of fenothiocarb crystal is accurately

weighed and hermetically sealed in an aluminum pan. An empty, sealed pan is used as a

reference.

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

Analysis: The sample and reference pans are heated at a constant, controlled rate (e.g.,

10 °C/min) under an inert nitrogen atmosphere.

Data Interpretation: The instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature. The melting point is

determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility Determination
Methodology: The shake-flask method (OECD Guideline 105) is a standard protocol for

determining water solubility.
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Equilibration: An excess amount of crystalline fenothiocarb is added to a known volume

of deionized water in a flask.

Agitation: The flask is sealed and agitated (e.g., in a mechanical shaker or stirrer) in a

constant temperature bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure

equilibrium is reached.

Phase Separation: The suspension is allowed to stand at the same constant temperature

to allow undissolved crystals to settle. Centrifugation or filtration may be used to separate

the saturated aqueous solution from the excess solid.

Quantification: The concentration of fenothiocarb in the clear aqueous phase is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Octanol-Water Partition Coefficient (log P) Determination
Methodology: The shake-flask method (OECD Guideline 107) is the classical method for

determining the partition coefficient (Kow or P).

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together

for at least 24 hours, followed by separation.

Partitioning: A small, known amount of fenothiocarb is dissolved in either water-saturated

n-octanol or octanol-saturated water. This solution is then mixed with a volume of the other

phase in a separatory funnel.

Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand to

permit complete phase separation. Centrifugation may be required to break up emulsions.

Analysis: The concentration of fenothiocarb in both the n-octanol and aqueous phases is

determined by a suitable analytical technique (e.g., HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in

the n-octanol phase to the concentration in the aqueous phase. The result is typically

expressed as its base-10 logarithm (log P).
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Visualized Workflow for Physicochemical
Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a crystalline chemical compound like fenothiocarb.
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Caption: Workflow for physicochemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1672524?utm_src=pdf-custom-synthesis
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/301.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5753004.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Fenothiocarb
https://webbook.nist.gov/cgi/cbook.cgi?ID=C62850322&Units=CAL
https://www.benchchem.com/product/b1672524#physicochemical-properties-of-fenothiocarb-crystals
https://www.benchchem.com/product/b1672524#physicochemical-properties-of-fenothiocarb-crystals
https://www.benchchem.com/product/b1672524#physicochemical-properties-of-fenothiocarb-crystals
https://www.benchchem.com/product/b1672524#physicochemical-properties-of-fenothiocarb-crystals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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